4-Methylthiazole

Description

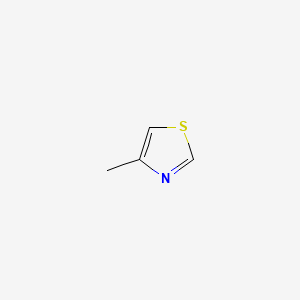

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-4-2-6-3-5-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHIMXFNBOYPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027300 | |

| Record name | 4-Methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Clear, colourless liquid; nutty, green odour | |

| Record name | 4-Methylthiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/976/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

132 °C @ 743 MM HG, 133.00 to 134.00 °C. @ 760.00 mm Hg | |

| Record name | 4-METHYLTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER, ALCOHOL, ETHER, Slightly soluble in water; Soluble in fats, most organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 4-METHYLTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/976/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.112 @ 25 MM HG, 1.088-1.092 | |

| Record name | 4-METHYLTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/976/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

8.6 [mmHg] | |

| Record name | 4-Methylthiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

693-95-8 | |

| Record name | 4-Methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8S174990R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies of 4 Methylthiazole and Its Derivatives

Synthesis of Specific Functionalized 4-Methylthiazole Derivatives

This compound-5-carbaldehyde Synthesis

The synthesis of this compound-5-carbaldehyde is a critical step for accessing various downstream derivatives. Several routes have been developed, often involving the functionalization of pre-formed thiazole (B1198619) rings or cyclization strategies that directly yield the aldehyde or a precursor that can be readily converted.

One common approach involves the Vilsmeier-Haack reaction on a suitably substituted 2-amino-4-methylthiazole (B167648) derivative, followed by deamination. For instance, 2-amino-4-methylthiazole can be first transformed into 2-methylamino-4-methylthiazole, which then undergoes the Vilsmeier reaction to yield 2-methylamino-4-methyl-5-thiazolecarboxaldehyde. Subsequent hydrogenation is employed to remove the methylamino group, affording this compound-5-carbaldehyde patsnap.comscispace.com. This method is noted for its moderate reaction conditions, high yield, and suitability for industrial production patsnap.comscispace.com.

Alternatively, the aldehyde can be prepared via the reduction of a this compound-5-carboxylic acid derivative, such as the corresponding acid chloride or ester. The hydrogenation of this compound-5-carboxylic acid chloride, often catalyzed by palladium on barium sulfate (B86663) (Pd/BaSO₄), has been reported as an efficient and eco-friendly method mdpi.comnih.govgoogle.com. Another strategy involves the reduction of thiazole esters (e.g., methyl this compound-5-carboxylate) to the corresponding thiazole alcohol (4-methyl-5-hydroxymethylthiazole) using reducing agents like sodium borohydride (B1222165) in the presence of aluminum chloride (NaBH₄/AlCl₃), followed by oxidation of the alcohol to the aldehyde using various oxidizing agents such as potassium bromide (KBr) with TEMPO, sodium hypochlorite (B82951) (NaOCl), or pyridinium (B92312) chlorochromate (PCC) google.comgoogle.comwipo.intgoogle.com.

Table 2.3.1: Summary of this compound-5-carbaldehyde Synthesis Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Reported Yield | References |

| Vilsmeier Reaction & Deamination | 2-amino-4-methylthiazole | Dimethyl sulfate, Vilsmeier reagent (e.g., POCl₃/DMF), Pd/C catalyst | Amino methylation, Vilsmeier reaction, Hydrogenation | High | patsnap.comscispace.com |

| Hydrogenation of Acid Chloride | This compound-5-carboxylic acid chloride | Pd/BaSO₄ catalyst | Xylene, reflux, H₂ gas | Good | mdpi.comnih.gov |

| Oxidation of Alcohol | 4-methyl-5-(hydroxymethyl)thiazole | KBr/TEMPO, NaOCl; or PCC; or Jones reagent | Various, e.g., 0-2°C for NaOCl/TEMPO | Not specified | google.comgoogle.com |

| Reduction of Ester to Alcohol, then Oxidation to Aldehyde | Methyl this compound-5-carboxylate | NaBH₄/AlCl₃ (reduction); Oxidizing agent (e.g., PCC) (oxidation) | Various, e.g., -10°C to 25°C for reduction | Not specified | google.comwipo.int |

| Hydrogenation of Carboxylic Ester (High Temperature Catalysis) | Methyl this compound-5-carboxylate | Cr/ZrO₂ catalyst | High temperature (200-700°C) | Not specified | google.com |

This compound-5-carboxylic Acid Derivatives

The synthesis of this compound-5-carboxylic acid and its derivatives typically involves either direct functionalization of the thiazole ring or construction of the ring system with the carboxylic acid moiety already incorporated or readily convertible.

A primary route to this compound-5-carboxylic acid involves a multi-step process starting from simple precursors. This pathway typically includes a sulfo-reaction of methanamide with phosphorus pentasulfide (P₄S₁₀), followed by a cyclization reaction with chloroacetylacetic ether, and subsequent hydrolyzation of the organic phase using a sodium hydroxide (B78521) solution. This method has been reported to provide the target carboxylic acid in good yields (around 75%) with high purity (>98%) and is noted for its simple operation, steady process, and environmental friendliness google.com.

Derivatives, such as esters and amides, are commonly synthesized from the pre-formed this compound-5-carboxylic acid. The acid is first converted to its acid chloride by reacting it with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This activated acid chloride can then be reacted with various amines, alcohols, or other nucleophiles, typically in the presence of a base like triethylamine, to yield the corresponding amide or ester derivatives mdpi.comresearchgate.netnih.govresearchgate.net. For example, reactions with substituted benzyl (B1604629) amines or anilines yield amide derivatives, while reactions with alcohols produce ester derivatives researchgate.netnih.govresearchgate.net.

Table 2.3.2: Summary of this compound-5-carboxylic Acid Derivatives Synthesis

| Method | Starting Materials | Key Reagents | Conditions | Reported Yield | References |

| Three-step Synthesis (Sulfo, Cyclization, Hydrolysis) | Methanamide, Phosphorus pentasulfide, Chloroacetylacetic ether | Sodium hydroxide solution | Sulfo-reaction, Cyclization, Hydrolysis | ~75% | google.com |

| Acid Chloride Formation and Nucleophilic Substitution | This compound-5-carboxylic acid | SOCl₂, Triethylamine, various amines/alcohols | SOCl₂ reflux; Reaction with nucleophile in solvent (e.g., toluene) | Good | researchgate.netnih.govresearchgate.net |

| Acid Chloride Formation and Reaction with Thiosemicarbazide/Hydrazide | This compound-5-carboxylic acid | SOCl₂, Triethylamine, Semicarbazide hydrochloride or Thiosemicarbazide | Solvent (e.g., THF) | Not specified | researchgate.net |

Ethyl 2-Substituted-4-methylthiazole-5-carboxylates

The synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates is frequently achieved through variations of the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative. For the target compounds, ethyl acetoacetate (B1235776) or its α-halogenated derivative is a common starting point.

The nature of the substituent at the 2-position is determined by the choice of thiourea derivative used. For example, using thiourea itself leads to ethyl 2-amino-4-methylthiazole-5-carboxylate kau.edu.sagoogle.comgoogle.comtandfonline.com. Employing N-alkyl or N-aryl thioureas allows for the introduction of diverse substituents at this position google.comfigshare.comtandfonline.comtandfonline.comtandfonline.com.

Table 2.3.3: Summary of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates Synthesis

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Reported Yield | References |

| Hantzsch Synthesis (Two-step) | Ethyl acetoacetate, Thiourea (or N-substituted thiourea) | NBS or Br₂, Ethanol (B145695), Na₂CO₃ | Halogenation followed by cyclization (e.g., 60-70°C, 5-5.5 h) | >98% | kau.edu.sagoogle.com |

| Hantzsch Synthesis (One-pot) | Ethyl acetoacetate, Thiourea (or N-substituted thiourea) | NBS, Water/THF | Mild conditions, shorter reaction time | High | researchgate.netfigshare.comtandfonline.comtandfonline.comtandfonline.com |

| Hantzsch Synthesis (Oxone/Iodobenzene) | Ethyl acetoacetate, Thiourea (or N-substituted thiourea) | Oxone, Iodobenzene | One-pot, greener conditions, shorter reaction time | Excellent | researchgate.net |

| Hantzsch Synthesis (Halogenation focus) | Ethyl 2-chloroacetoacetate, Thiourea | Ethanol, basic conditions | Not specified | Not specified | kau.edu.sa |

Thiazolidin-4-one Derivatives from Thiosemicarbazones

Thiazolidin-4-one derivatives can be synthesized from thiosemicarbazones through cyclization reactions, typically involving α-halo esters or related compounds. While many methods focus on general thiazolidin-4-one synthesis, specific adaptations can lead to structures incorporating or related to the this compound moiety.

A common strategy involves the reaction of thiosemicarbazones with α-halo esters, such as ethyl bromoacetate (B1195939) or chloroacetic acid, in the presence of a base like anhydrous sodium acetate (B1210297) in an alcoholic solvent (e.g., ethanol) sapub.orgmdpi.comscielo.brfigshare.comresearchgate.netresearchgate.netresearchgate.netnih.gov. This reaction proceeds via S-alkylation followed by intramolecular cyclization, yielding the thiazolidin-4-one ring system. The yields for these reactions are generally good, ranging from 68% to 91% mdpi.com. In some cases, specific thiosemicarbazones are cyclized with chloroacetone (B47974) to yield this compound derivatives, demonstrating the versatility of thiosemicarbazones as precursors for both thiazolidin-4-ones and 4-methylthiazoles figshare.comresearchgate.net.

An alternative approach involves the condensation of pre-formed 2-aryl/benzyl-4-methylthiazole-5-carbaldehydes with aromatic amines and thioglycolic acid in toluene, leading to 3-aryl-2-(2-aryl/benzyl-4-methylthiazole-5-yl)thiazolidin-4-one derivatives researchgate.net.

Table 2.3.4: Summary of Thiazolidin-4-one Derivatives Synthesis from Thiosemicarbazones

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Reported Yield | References |

| Cyclization with α-halo esters | Thiosemicarbazones, Ethyl 2-bromoacetate (or Chloroacetic acid) | Anhydrous sodium acetate, Ethanol | Reflux for 1-3 h | 68-91% | sapub.orgmdpi.comscielo.brfigshare.comresearchgate.netresearchgate.netresearchgate.netnih.gov |

| Cyclization with Chloroacetone (leading to 4-methylthiazoles) | Thiosemicarbazones | Chloroacetone | Not specified | Not specified | figshare.comresearchgate.net |

| Condensation with Aldehydes and Thioglycolic Acid | 2-aryl/benzyl-4-methylthiazole-5-carbaldehyde, Aromatic amines, Thioglycolic acid | Toluene | Condensation reaction | Not specified | researchgate.net |

5-(2-Hydroxyethyl)-4-methylthiazole (MTE) Preparation

5-(2-Hydroxyethyl)-4-methylthiazole (MTE) is a significant compound, known for its aroma and as a pharmaceutical intermediate. Its synthesis typically involves multi-step sequences starting from readily available precursors.

A prominent synthetic route begins with α-acetyl-γ-butyrolactone. This is subjected to oxidation using sulfonyl chloride to yield α-acetyl-α-chloro-γ-butyrolactone. Subsequent hydrolysis and decarboxylation, often with sulfuric acid or hydrochloric acid, produces 3-chloro-3-acetylpropanol. The final step involves the synthesis of thioformamide (B92385) from formamide (B127407) and phosphorus pentasulfide, followed by the reaction of thioformamide with 3-chloro-3-acetylpropanol under reflux conditions. The product is then isolated through extraction and vacuum distillation guidechem.comgoogle.comchemicalbook.com.

Other reported methods include the condensation of 3-acetylpropanol with thiourea under acidic conditions, or the condensation of thioformamide with bromoacetopropanol or dichloroacetodipropyl ether google.comchemicalbook.com. Additionally, MTE can be prepared by the reaction of methylthiazole with iodoethanol under mild conditions . The reduction of ethyl this compound-5-acetate using lithium aluminum hydride (LiAlH₄) has also been described as a route to MTE chemicalbook.com.

Table 2.3.5: Summary of 5-(2-Hydroxyethyl)-4-methylthiazole (MTE) Preparation

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Reported Yield | References |

| Multi-step from α-acetyl-γ-butyrolactone | α-acetyl-γ-butyrolactone, Sulfonyl chloride, Formamide, Phosphorus pentasulfide | Sulfuric acid or Hydrochloric acid, Dichloromethane | Oxidation (40-42°C), Hydrolysis/Decarboxylation (reflux, 5h), Synthesis (28-32°C, reflux 5-6h) | Not specified | guidechem.comgoogle.comchemicalbook.com |

| Condensation of 3-acetylpropanol with Thiourea | 3-acetylpropanol, Thiourea | Acidic conditions, Alkaline solution for pH adjustment | 78-100°C, 3-8h | Not specified | google.com |

| Condensation of Thioformamide | Thioformamide, Bromoacetopropanol or γ,γ-dichloro-γ,γ-diacetodipropyl ether | Not specified | Not specified | Not specified | google.comchemicalbook.com |

| Reduction of Ester | Ethyl this compound-5-acetate | LiAlH₄ | Not specified | Not specified | chemicalbook.com |

| Reaction of Methylthiazole with Iodoethanol | Methylthiazole, Iodoethanol | Mild conditions | Room temperature | High purity | |

| Alkylation of MTE to form Bromide | 5-(2-hydroxyethyl)-4-methylthiazole | Ethyl bromide | 50-100°C, 2-6 hours, inert gas protection | 76% (for bromide) | google.com |

Theoretical and Computational Studies of 4 Methylthiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework to model molecular properties at an atomic level. Density Functional Theory (DFT) is a widely adopted method for such investigations due to its balance of accuracy and computational efficiency.

Density Functional Theory (DFT) has been extensively employed to study thiazole (B1198619) derivatives, including 4-methylthiazole and related compounds. These calculations aim to determine molecular geometries, electronic properties, and reaction pathways. Various DFT functionals, such as B3LYP and ωB97X-D, have been utilized, often in conjunction with specific basis sets, to investigate properties like vibrational spectra, tautomerization energies, and intermolecular interactions. For instance, studies on 2-amino-4-methylthiazole (B167648) (AMT) have used the B3LYP functional with a 6-311++G(3df,3pd) basis set to explore its tautomeric landscape and vibrational characteristics mdpi.comsemanticscholar.orgresearchgate.net. In investigations of this compound's interaction with water, the ωB97X-D functional combined with the aug-cc-pVQZ basis set was employed to analyze hydrogen bonding and internal rotation barriers nih.govacs.orgresearchgate.net. DFT calculations have also been applied to understand the electronic structure and reactivity of thiazole derivatives in various contexts, such as C-H bond activation and metal ion complexation acs.orgchemrxiv.orgtandfonline.com. The choice of functional can significantly influence the accuracy of calculated properties, with hybrid functionals like B3LYP and long-range corrected functionals like ωB97X-D being common choices for describing electronic structure and non-covalent interactions.

The selection of an appropriate basis set is critical for achieving accurate results in quantum chemical calculations. The basis set defines the mathematical functions used to represent atomic orbitals. For studies involving this compound and its derivatives, a range of basis sets have been employed, varying in size and complexity. Commonly used basis sets include the Pople-style basis sets like 6-31G(d,p) and 6-311++G(3df,3pd), which offer a good balance between accuracy and computational cost for organic molecules mdpi.comsemanticscholar.orgresearchgate.netajchem-a.com. For more demanding calculations, particularly those involving intermolecular interactions or higher accuracy, Dunning's augmented correlation-consistent basis sets, such as aug-cc-pVTZ and aug-cc-pVQZ, are often preferred nih.govacs.orgresearchgate.net. The use of polarization functions (e.g., 'd' and 'p' in basis set notations) is essential for accurately describing the electronic distribution and bonding in molecules like thiazoles. Optimization strategies involve systematically testing different basis sets to find one that provides reliable results for the specific properties of interest, such as molecular geometry, vibrational frequencies, or interaction energies, while remaining computationally feasible.

Table 1: Common DFT Functionals and Basis Sets in Thiazole Derivative Studies

| DFT Functional | Basis Set(s) Used | Typical Applications | References |

| B3LYP | 6-31G(d,p), 6-311++G(3df,3pd), aug-cc-pVTZ | Geometry optimization, vibrational spectra, tautomerization, electronic structure | mdpi.comsemanticscholar.orgresearchgate.netajchem-a.comasianpubs.org |

| ωB97X-D | aug-cc-pVQZ | Hydrogen bonding, conformational analysis, non-covalent interactions | nih.govacs.orgresearchgate.net |

| M06-2X | cc-pVTZ | Tautomerization, stereoisomer energies, solvent effects | iucr.org |

| LANL2DZ | Used with 6-311G(d,p) for metal complexes | Electronic structure of metal complexes | acs.org |

Density Functional Theory (DFT) Approaches

Molecular Structure and Energetics

Investigating the molecular structure and energetics of this compound provides insights into its stability, preferred conformations, and potential for tautomeric interconversion.

While this compound itself is a relatively stable aromatic heterocycle, its derivatives, such as 2-amino-4-methylthiazole (AMT), exhibit significant tautomeric behavior. In AMT, proton migration can lead to various tautomeric forms, with the most stable tautomer being one that maintains the aromaticity of the five-membered ring, characterized by conjugated C=C and C=N bonds mdpi.comsemanticscholar.orgresearchgate.net. DFT calculations are crucial for identifying these tautomers and determining their relative stabilities by calculating their energies. For AMT, the relative energies of different tautomers and transition states have been computed, indicating that the primary tautomer (AMT1) is the most stable due to its aromatic stabilization mdpi.comsemanticscholar.orgresearchgate.net. Although direct tautomerization pathways for the isolated this compound molecule are not extensively detailed in the provided search results, the general principle of aromatic stabilization influencing tautomeric preference is a key concept in understanding heterocyclic chemistry.

Table 2: Tautomer Stability (Illustrative Example from 2-Amino-4-methylthiazole)

| Tautomer Designation | Relative Energy (kJ/mol) | Stability Description | Reference(s) |

| AMT1 | 0.0 | Most stable, aromatic ring stabilization | mdpi.comsemanticscholar.orgresearchgate.net |

| AMT2 | ~28.0 (barrier) | Rotational isomer via hydrogen migration | |

| AMT3/AMT3' | ~208.6 - 211.2 (barrier) | Hydrogen transfer between nitrogen atoms | |

| AMT4/AMT4' | Higher energy | Less stable forms | mdpi.comsemanticscholar.orgresearchgate.net |

| AMT5 | Higher energy | Less stable forms | mdpi.comsemanticscholar.orgresearchgate.net |

Note: Data presented for 2-amino-4-methylthiazole (AMT) as an illustrative example of tautomerism in methylthiazole derivatives.

Table 3: Methyl Group Internal Rotation Barrier (V₃) in this compound Systems

| System | V₃ Barrier (cm⁻¹) | Computational Method/Analysis | Reference(s) |

| This compound (monomer) | 357.6(1) | Internal Axis Method (IAM) | nih.govacs.orgresearchgate.net |

| This compound···H₂O complex | 340.05(56) | XIAM analysis | nih.govacs.orgresearchgate.net |

Geometry optimization is a fundamental step in computational studies, aiming to find the lowest energy structure (minimum on the potential energy surface) for a molecule. This process involves iteratively adjusting atomic coordinates until the forces on all atoms are close to zero. For this compound and its derivatives, geometry optimization using DFT methods has been performed to obtain accurate structural parameters, such as bond lengths, bond angles, and dihedral angles. These optimized geometries serve as the basis for calculating other molecular properties, including vibrational frequencies, electronic energies, and dipole moments. For example, the optimization of 2-amino-4-methylthiazole revealed eight distinct minima corresponding to different tautomeric and conformational structures mdpi.comsemanticscholar.orgresearchgate.net. While specific optimized bond lengths and angles for the isolated this compound monomer are not explicitly tabulated in the provided snippets, the process of geometry optimization is consistently applied across various studies of thiazole systems to establish their fundamental structural characteristics mdpi.comsemanticscholar.orgresearchgate.netnih.govacs.orgchemrxiv.orgtandfonline.comajchem-a.comasianpubs.org.

Mulliken Atomic Charge Analysis

Intermolecular Interactions and Noncovalent Adducts

The study of intermolecular interactions and noncovalent adducts is crucial for understanding the behavior of molecules in various environments, influencing properties such as solubility, reactivity, and biological activity. For this compound, theoretical and computational studies have provided significant insights into how it forms complexes with other molecules, particularly through hydrogen bonding.

This compound···Water Complexes

Research employing microwave spectroscopy and advanced computational methods, such as Density Functional Theory (DFT), has extensively investigated the noncovalent interactions within complexes formed between this compound and water molecules nih.govresearchgate.netacs.orgacs.orgnih.govresearchgate.net. These studies reveal that the primary mode of interaction involves hydrogen bonding.

The complexes are characterized by two distinct hydrogen bonding interactions:

Primary Hydrogen Bond: A relatively strong hydrogen bond is formed between a hydrogen atom of the water molecule (O–H) and the nitrogen atom (N) of the thiazole ring. This interaction is a significant contributor to the stability of the complex nih.govresearchgate.netacs.orgacs.orgnih.govresearchgate.net.

Secondary Hydrogen Bond: A weaker hydrogen bond is observed between the oxygen atom of the water molecule and a hydrogen atom of the methyl group attached to the C4 position of the this compound ring nih.govresearchgate.netacs.orgacs.orgnih.govresearchgate.net.

These computational studies, often utilizing functionals like ωB97X-D with the aug-cc-pVQZ basis set or B3LYP with various basis sets, aim to accurately model the geometries and interaction energies of these complexes nih.govacs.orgacs.orgnih.gov.

The formation of these hydrogen-bonded complexes can subtly influence the internal dynamics of the this compound molecule. Specifically, the barrier to internal rotation of the methyl group (denoted as V₃) has been found to be slightly lower in the this compound···water complex compared to the isolated this compound monomer. This reduction is attributed to minor changes in the electronic structure of the this compound subunit upon coordination with the water molecule nih.govresearchgate.netacs.orgacs.orgnih.gov.

Rotational Barrier (V₃) Comparison

The following table summarizes the experimentally determined and computationally supported values for the barrier to internal rotation of the methyl group in the this compound monomer and its complex with water.

| System | V₃ (cm⁻¹) | Method/Reference |

| This compound Monomer | 357.6 | nih.govresearchgate.netacs.orgacs.orgnih.gov |

| This compound···H₂O Complex | 340.05(56) | nih.govresearchgate.netacs.orgacs.orgnih.gov |

Other theoretical studies have explored interactions in derivatives of this compound, such as thiazole-pyrazole analogues, where DFT calculations indicated H-bonding and π-π stacking interactions with binding affinities ranging from -4.8558 to -8.3673 kcal/mol nih.gov. Similarly, thiazole-triazole hybrids have shown favorable docking scores and binding interactions including H-bonds, π-π stacking, and π-sulfur interactions when complexed with thymidylate synthase ajgreenchem.com.

Compound List

this compound

Water (H₂O)

Thiazole

5-Methylthiazole

2-Methylthiazole

N-Methylimidazole

2-Methylimidazole

Thiazole-pyrazole analogues

Thiazole-triazole hybrids

Spectroscopic Characterization Methodologies for 4 Methylthiazole and Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the characteristic frequencies at which molecules absorb or emit energy due to the vibration of their chemical bonds. This provides a molecular fingerprint, invaluable for identification and structural analysis.

Fourier Transform Infrared (FTIR) Spectroscopy and Matrix Isolation Studies

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and confirming the presence of specific bonds within a molecule. For 4-methylthiazole and its derivatives, FTIR analysis reveals characteristic absorption bands corresponding to the thiazole (B1198619) ring vibrations and the methyl substituent.

Studies involving matrix isolation FTIR spectroscopy, where molecules are trapped in an inert gas matrix (e.g., argon) at very low temperatures, offer enhanced resolution and the ability to study transient species or subtle structural details mdpi.comresearchgate.netnih.govmdpi.comsemanticscholar.orgrsc.orgscientific.netijarbs.comcdnsciencepub.comx-mol.net. These techniques are particularly useful for understanding tautomeric forms and photochemical reaction pathways of more complex thiazole derivatives, such as 2-amino-4-methylthiazole (B167648) (AMT) mdpi.comresearchgate.netnih.govmdpi.comsemanticscholar.org. For AMT, matrix isolation FTIR, coupled with theoretical calculations, has allowed for the identification of specific tautomers stabilized by double bonds within the five-membered ring mdpi.comresearchgate.netnih.govmdpi.comsemanticscholar.org.

Specific vibrational modes for thiazole rings are generally observed in the fingerprint region. For instance, C=N and C=C stretching vibrations within the thiazole ring typically appear in the 1500-1650 cm⁻¹ range, while C-S stretching and ring deformation modes are found at lower wavenumbers ijarbs.comcdnsciencepub.com. Methyl group vibrations, such as C-H stretching and bending, also contribute distinct peaks. For example, methyl group C-H stretching is often seen around 2900-3000 cm⁻¹, and C-H bending modes appear around 1375-1460 cm⁻¹ ijarbs.comcdnsciencepub.com.

Table 1: Characteristic FTIR Absorption Bands for Thiazole Ring and Methyl Groups

| Functional Group/Vibration | Approximate Wavenumber (cm⁻¹) | Assignment | Reference |

| Thiazole Ring (C=N, C=C) | 1500-1650 | Ring stretching | ijarbs.comcdnsciencepub.com |

| Methyl Group (C-H stretch) | 2900-3000 | C-H stretching | ijarbs.comcdnsciencepub.com |

| Methyl Group (C-H bend) | 1375-1460 | C-H bending | ijarbs.comcdnsciencepub.com |

| C-S stretching | ~707 | C-S stretching | ijarbs.com |

| Thiazole Ring (deformation) | <700 | Ring deformation | researchgate.netijarbs.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits signals for the three distinct types of protons: the methyl protons, and the two ring protons at positions 2 and 5. Chemical shifts are highly dependent on the solvent and spectrometer frequency. In CDCl₃, the methyl protons (CH₃) appear as a singlet around 2.23-2.24 ppm, while the ring proton at position 5 (C5-H) resonates around 6.63-6.68 ppm, and the proton at position 2 (C2-H) is found further downfield, typically around 8.45-8.64 ppm. Coupling between the ring protons (if present in substituted derivatives) can provide additional structural information ijarbs.comnih.govchemicalbook.combilecik.edu.trtandfonline.com. For example, in this compound, the coupling constant between the C2-H and C5-H protons is reported as J(A,B) = 1.86 Hz chemicalbook.com.

¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon skeleton. For this compound, distinct signals are observed for the methyl carbon and the three unique carbons of the thiazole ring. Typical chemical shifts include the methyl carbon around 16.77 ppm, the C5 carbon around 113.11 ppm, the C2 carbon around 152.14 ppm, and the C4 carbon around 153.49 ppm nih.gov. Substituents on the thiazole ring will influence these values, with electron-donating groups generally causing upfield shifts and electron-withdrawing groups causing downfield shifts. For instance, in this compound, the methyl substitution at C4 causes a significant upfield shift at C5 compared to unsubstituted thiazole cdnsciencepub.com.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Chemical Shift (ppm) | Solvent | Frequency (MHz) | Reference |

| ¹H | CH₃ | 2.23-2.24 | CDCl₃ | 90 | nih.gov |

| ¹H | C5-H | 6.63-6.68 | CDCl₃ | 90 | nih.gov |

| ¹H | C2-H | 8.45-8.64 | CDCl₃ | 90 | nih.gov |

| ¹H | CH₃ | 2.47 | CCl₄ | 300 | chemicalbook.com |

| ¹H | C5-H | 6.87 | CCl₄ | 300 | chemicalbook.com |

| ¹H | C2-H | 8.64 | CCl₄ | 300 | chemicalbook.com |

| ¹³C | CH₃ | 16.77 | CDCl₃ | 15.09 | nih.gov |

| ¹³C | C5 | 113.11 | CDCl₃ | 15.09 | nih.gov |

| ¹³C | C4 | 153.49 | CDCl₃ | 15.09 | nih.gov |

| ¹³C | C2 | 152.14 | CDCl₃ | 15.09 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within molecules, particularly those involving π electrons in conjugated systems. Thiazole derivatives, possessing aromatic character, exhibit characteristic absorption in the UV region.

This compound shows an absorption maximum (λmax) in the UV region. For instance, it has been reported with a λmax of 250 nm in alcohol with a log ε of 3.54 nih.gov. This absorption is attributed to π→π* electronic transitions within the conjugated thiazole ring system. The exact position and intensity of these absorptions can be influenced by substituents on the thiazole ring, which can alter the electronic distribution and conjugation length. For example, the silver complex of 2-amino-4-methylthiazole shows UV-Vis spectra that are characteristic of the complexation, with shifts in absorption bands compared to the free ligand scientific.net.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in structural identification and confirmation.

For this compound, electron ionization (EI) mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 99, corresponding to its molecular weight (C₄H₅NS) nih.govchemicalbook.comnist.gov. Characteristic fragmentation patterns can provide further structural evidence. While specific fragmentation pathways for this compound itself are not detailed in the provided snippets, general fragmentation patterns for thiazole derivatives involve the loss of small neutral molecules or fragments, often indicative of ring cleavage or substituent loss niscpr.res.inresearchgate.netnist.gov. For example, in related thiazole compounds, peaks arising from the loss of HCS, CH=NH, or fragments indicative of ring cleavage have been observed niscpr.res.in.

Table 3: Key Mass Spectrometry Data for this compound

| Ion Type | m/z Value | Description | Reference |

| Molecular Ion | 99 | M⁺ (C₄H₅NS) | nih.govchemicalbook.comnist.gov |

| Fragmentation | Varies | Characteristic fragments from ring cleavage etc. | niscpr.res.inresearchgate.netnist.gov |

Microwave Spectroscopy for Gas-Phase Analysis

Microwave spectroscopy is highly sensitive to the rotational transitions of molecules in the gas phase, providing precise information about molecular geometry, bond lengths, bond angles, and internal motions, such as methyl group rotation.

The microwave spectrum of this compound has been investigated, yielding valuable data on its rotational constants, which are directly related to its structure nist.govresearchgate.netresearchgate.netacs.orgnih.govresearchgate.netuni-hannover.de. Studies have determined rotational constants (A, B, C) and analyzed the ¹⁴N nuclear quadrupole coupling, providing insights into the electronic distribution around the nitrogen atom researchgate.netresearchgate.netacs.orgnih.govuni-hannover.de. Furthermore, microwave spectroscopy has been used to study the internal rotation of the methyl group in this compound, determining the potential barrier (V₃) hindering this rotation. For the this compound monomer, this barrier has been reported as 357.6 cm⁻¹ acs.orgnih.gov. This technique is also crucial for studying noncovalent interactions, such as hydrogen bonding in complexes like this compound···H₂O, where changes in the methyl group's internal rotation barrier can be observed researchgate.netacs.orgnih.gov.

Table 4: Microwave Spectroscopic Parameters for this compound

| Parameter | Value | Unit | Description | Reference |

| Rotational Constant A | 7370.642(31) | MHz | Principal inertia axis A | researchgate.net |

| Rotational Constant B | 2515.8461(30) | MHz | Principal inertia axis B | researchgate.net |

| Rotational Constant C | 1897.2863(33) | MHz | Principal inertia axis C | researchgate.net |

| Methyl Internal Rotation Barrier (V₃) | 357.6 | cm⁻¹ | Barrier to internal rotation of the methyl group | acs.orgnih.gov |

| Moment of Inertia of Methyl Group (Iα) | 3.1743(10) | amu·Å² | Moment of inertia of the methyl top | acs.org |

| ¹⁴N Nuclear Quadrupole Coupling (χ⁺) | 1.4822(14) | MHz | ¹⁴N quadrupole coupling constant | researchgate.net |

| ¹⁴N Nuclear Quadrupole Coupling (χ⁻) | -1.4353(25) | MHz | ¹⁴N quadrupole coupling constant | researchgate.net |

Fluorometric Determination Techniques for Thiazole-Containing Compounds

Fluorometric techniques are employed for the sensitive detection and quantification of analytes that exhibit fluorescence. While this compound itself may not be strongly fluorescent, thiazole-containing compounds, particularly those designed as chemosensors, can be utilized in fluorometric assays.

Fluorescence spectroscopy has been applied to develop sensitive analytical methods for the determination of thiazole rings and their derivatives nih.govtandfonline.comresearchgate.netacs.orgnih.gov. These methods often involve derivatization to create fluorescent species or the use of thiazole derivatives as fluorescent probes or chemosensors. For example, a study demonstrated the fluorometric determination of thiazole-containing compounds by converting them to thionine, which was then quantified nih.gov. Thiazole-based azomethine compounds have been developed as chemosensors for detecting heavy metal ions, exhibiting fluorescence enhancement upon binding with metal ions like Hg²⁺ tandfonline.comresearchgate.netacs.org. These sensors can achieve very low detection limits, making them valuable for environmental and biological monitoring nih.govacs.orgnih.gov.

Coordination Chemistry of 4 Methylthiazole

Formation of Metal Complexes

4-Methylthiazole has been shown to form complexes with several transition metal ions, including cobalt(II), zinc(II), nickel(II), and copper(II) halides sigmaaldrich.com. The synthesis of these complexes typically involves reacting the metal salt with this compound in a suitable solvent, often leading to the precipitation of the metal complex. Common stoichiometries observed are 1:2 (metal:ligand) ratios, suggesting that this compound coordinates to the metal center as a monodentate ligand.

Specific examples of synthesized complexes include those with nickel(II) and copper(II) halides and nitrates . For instance, nickel(II) bromide reacts with this compound to form complexes such as Ni(4-MeT)₂Br₂ (where 4-MeT represents this compound) . This complex exists in a blue, tetrahedral form, and its cobalt(II) analog, Co(4-MeT)₂Br₂, also adopts a tetrahedral geometry . Other nickel(II) complexes prepared include Ni(4-MeT)₂I₂ and Ni(4-MeT)₂(NO₃)₂, with the nitrate (B79036) complex potentially exhibiting octahedral coordination . Copper(II) has been shown to form complexes like Cu(4-MeT)₂Cl₂, Cu(4-MeT)₂Br₂, Cu(4-MeT)₂(NO₃)₂, and Cu(4-MeT)Cl₂ . A dimeric copper(II) complex, bis[dibromobis(this compound)copper(II)], has also been structurally characterized acs.org.

Ligand Properties and Binding Affinity to Metal Ions (e.g., Cobalt(II), Zinc(II), Nickel(II), Copper(II))

This compound functions as a ligand primarily through the lone pair of electrons on its nitrogen atom, which is part of the aromatic thiazole (B1198619) ring. This makes it a monodentate donor ligand, forming a coordinate covalent bond with metal ions. While the sulfur atom in the thiazole ring also possesses lone pairs, coordination through nitrogen is generally favored in simple thiazole ligands due to its higher basicity and accessibility. The formation of stable complexes with cobalt(II), zinc(II), nickel(II), and copper(II) indicates a moderate to good binding affinity between this compound and these metal ions, particularly in the presence of halide or nitrate counterions. The specific binding affinity is influenced by the electronic configuration of the metal ion and the nature of the counterions and solvent used during complex formation.

Characterization of Metal-Thiazole Complexes

The characterization of metal complexes involving this compound employs a suite of spectroscopic and analytical techniques to elucidate their structure, bonding, and properties. Common methods include:

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complexes by quantifying the percentage composition of carbon, hydrogen, nitrogen, and sulfur, thereby confirming the proposed stoichiometry and purity of the compounds acs.org.

Magnetic Susceptibility Measurements: Magnetic moments provide crucial information about the electronic configuration and geometry of the metal complexes. For instance, nickel(II) complexes with this compound have shown magnetic moments consistent with tetrahedral or octahedral geometries, depending on the specific complex. A magnetic moment of 2.98 B.M. for Ni(4-MeT)₂(NO₃)₂ suggests an octahedral coordination environment .

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of the this compound ligand and to probe its coordination to the metal center. Shifts in characteristic vibrational frequencies of the thiazole ring, such as C=N and C-S stretching modes, upon complexation provide evidence of ligand binding. For example, changes in ring vibrations have been noted in the spectra of metal complexes of thiazole derivatives jmaterenvironsci.com.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized to study electronic transitions within the complexes, which are indicative of their geometry and electronic structure. Diffuse reflectance spectra of nickel(II) complexes, for example, have allowed for the calculation of crystal field parameters like Dq and B, aiding in the assignment of coordination geometries .

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes, including bond lengths, bond angles, and coordination geometries. Studies have reported the structural characterization of copper(II) complexes with this compound, confirming their dimeric nature acs.org.

Summary of Characterized this compound Metal Complexes

| Complex Formula | Metal Ion | Typical Color | Proposed Geometry | Magnetic Moment (B.M.) | Key Characterization Findings | Citation |

| Ni(4-MeT)₂Br₂ (blue form) | Nickel(II) | Blue | Tetrahedral | Not specified | Isomorphous with Co(II) analog; diffuse reflectance spectra suggest Dq=450 cm⁻¹, B=772 cm⁻¹ | |

| Co(4-MeT)₂Br₂ | Cobalt(II) | Not specified | Tetrahedral | Not specified | Isomorphous with Ni(II) analog | |

| Ni(4-MeT)₂(NO₃)₂ | Nickel(II) | Not specified | Octahedral | 2.98 | Stable in solution; IR spectra indicate coordinated nitrate group; magnetic moment consistent with octahedral structure | |

| Ni(4-MeT)₂I₂ | Nickel(II) | Not specified | Tetrahedral | Not specified | Prepared from ethanol (B145695) solution | |

| Cu(4-MeT)₂Cl₂ | Copper(II) | Not specified | Not specified | Not specified | Prepared by reacting CuCl₂·2H₂O with ligand in ethanol | |

| Cu(4-MeT)₂Br₂ | Copper(II) | Not specified | Not specified | Not specified | Prepared by reacting CuBr₂ with ligand in ethanol | |

| Cu(4-MeT)₂(NO₃)₂ | Copper(II) | Not specified | Not specified | Not specified | Prepared by reacting Cu(NO₃)₂·3H₂O with ligand in ethanol | |

| Cu(4-MeT)Cl₂ | Copper(II) | Not specified | Not specified | Not specified | Prepared by reacting CuCl₂ with ligand in ethanol | |

| bis[dibromobis(this compound)copper(II)] | Copper(II) | Not specified | Dimeric | Not specified | Structurally characterized | acs.org |

Compound Names Mentioned:

this compound

Biological Activities and Pharmacological Applications of 4 Methylthiazole and Its Derivatives

Anti-cancer and Anti-proliferative Activities

Recent studies have highlighted the efficacy of 4-methylthiazole and its derivatives in exhibiting anti-cancer and anti-proliferative activities, particularly against leukemia cells.

This compound has been shown to be effective in inducing apoptosis in human promyelocytic leukemia (HL-60) cells. ksbu.edu.trresearchgate.net This programmed cell death is a crucial mechanism for eliminating cancerous cells. The pro-apoptotic effects of this compound have also been observed in K562 chronic myeloid leukemia (CML) cells, suggesting a broader potential in leukemia treatment. ksbu.edu.tr

A key event in the induction of apoptosis by this compound is the significant disruption of the mitochondrial membrane potential (MMP). ksbu.edu.trresearchgate.netresearchgate.net The compound's ability to depolarize the mitochondrial membrane is a critical step in initiating the apoptotic cascade. ksbu.edu.trresearchgate.net Studies using JC-1 dye have confirmed that this compound treatment leads to a significant loss of MMP in HL-60 cells. ksbu.edu.trresearchgate.net

The execution phase of apoptosis is largely mediated by a family of proteases called caspases. Treatment with this compound has been found to activate Caspase-3, a key executioner caspase. ksbu.edu.trresearchgate.net In HL-60 cells, Caspase-3 activity was observed to increase in a dose-dependent manner with this compound treatment. ksbu.edu.tr Specifically, Caspase-3 protein levels significantly increased after treatment with 89 µM of this compound. ksbu.edu.tr This activation of Caspase-3 is a clear indicator that this compound induces apoptosis through the canonical caspase pathway. ksbu.edu.trksbu.edu.tr

Following the disruption of the mitochondrial membrane, Cytochrome C is released from the mitochondria into the cytoplasm, a pivotal event that triggers the activation of the caspase cascade. ksbu.edu.trresearchgate.net Studies have shown that this compound treatment leads to the release of Cytochrome C. ksbu.edu.trresearchgate.net Interestingly, in one study on HL-60 cells, a more significant increase in Cytochrome C activity (approximately 55%) was observed at a lower dose of 46 µM compared to 89 µM, suggesting a complex dose-response relationship. ksbu.edu.tr However, the release of Cytochrome C, along with Caspase-3 activation, confirms the involvement of the intrinsic (mitochondrial) pathway of apoptosis. ksbu.edu.trresearchgate.net

In addition to inducing apoptosis, this compound has been shown to significantly alter the phenotype of leukemia cells by modulating the expression of cell surface markers. ksbu.edu.trresearchgate.net Treatment of HL-60 cells with this compound resulted in a marked reduction of CD45 and CD123 surface markers. ksbu.edu.trresearchgate.net Before treatment, the level of CD123+, a marker often overexpressed in acute myeloid leukemia, was 98.34% and decreased to an average of 15.02% after treatment. ksbu.edu.tr Similarly, CD45+ levels decreased to an average of 2.17% post-treatment. ksbu.edu.tr This reduction in key leukemia-associated antigens highlights the compound's potential to alter the characteristics of cancer cells. ksbu.edu.tr

This compound treatment has been demonstrated to increase the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress. ksbu.edu.trresearchgate.net In HL-60 cells, high-dose treatment with this compound significantly increased ROS levels, which is believed to contribute to its cytotoxic effects. ksbu.edu.trresearchgate.netresearchgate.net The increase in intracellular free radicals and subsequent oxidative stress can trigger apoptotic pathways. ksbu.edu.tr Specifically, the higher dose of 89 µM was found to enhance oxidative stress more significantly than the 46 µM dose. ksbu.edu.tr This induction of ROS appears to be a key mechanism through which this compound exerts its anti-cancer effects. ksbu.edu.tr

Caspase Activation (e.g., Caspase-3)

Cytokine Modulation in Tumor Microenvironment (e.g., TNF-α, IL-10)

The tumor microenvironment plays a crucial role in cancer progression, and cytokines are key signaling molecules within this environment. Certain this compound derivatives have been shown to modulate the levels of critical cytokines, thereby influencing the immune response against cancer cells.

In studies involving leukemia cells, this compound has demonstrated the ability to alter the cytokine profile. Treatment of HL-60 leukemia cells with this compound resulted in a significant, dose-dependent increase in Tumor Necrosis Factor-alpha (TNF-α) levels. ksbu.edu.trresearchgate.net This pro-inflammatory response is suggested to contribute to the inhibition of leukemia cell viability. ksbu.edu.tr Conversely, the same treatment led to a dose-dependent decrease in Interleukin-10 (IL-10) levels, an immunosuppressive cytokine. ksbu.edu.trresearchgate.net This reduction in IL-10 suggests a lessening of immunosuppressive conditions within the tumor microenvironment, potentially enhancing the anti-tumor immune response. ksbu.edu.trresearchgate.net In another study on K562 chronic myeloid leukemia cells, however, treatment with this compound did not affect TNF-α and IL-10 levels, though it did modulate IL-6 in a dose-dependent manner. ksbu.edu.tr These findings indicate that this compound and its derivatives can modify the immune landscape of the tumor microenvironment, which may enhance their therapeutic potential. ksbu.edu.trresearchgate.net

Anti-proliferative Effects on Breast Cancer Cells (e.g., MDA-MB-231)

Derivatives of this compound have shown notable anti-proliferative activity against breast cancer cells, particularly the triple-negative MDA-MB-231 cell line. A series of novel this compound-5-carboxylic acid derivatives were synthesized and screened for their in vitro anti-breast cancer activity against MDA-MB-231 cells using both the Trypan-blue cell viability assay and the MTT assay. researchgate.netnih.gov Several of these compounds, including the parent compound and derivatives 3b, 3d, 3e, 3i, and 3f , demonstrated good anti-breast cancer activity. researchgate.netnih.gov Specifically, compounds 1 and 3d exhibited high potency against the MDA-MB-231 cell line. researchgate.netnih.gov

Further research has explored other thiazole (B1198619) derivatives. For instance, a study on 2-amino, 5-nitrothiazole (B1205993) derivatives found that while some compounds inhibited the migration of MDA-MB-231 cells, they did not show significant cytotoxicity at most tested concentrations. cyberleninka.ru However, one derivative, (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione, displayed a statistically significant cytotoxic effect at a concentration of 100 μM/L after 72 hours of incubation. cyberleninka.ruresearchgate.net Another study on 2-amino-4-methylthiazole-5-carboxylate derivatives identified a compound (4c ) that showed a GI50 value of 1.08 µM against the MDA-MB-231/ATCC breast cancer cell line. nih.gov These findings highlight the potential of the this compound scaffold in developing new anti-proliferative agents against breast cancer.

Molecular Docking and QSAR Studies with Oncoproteins (e.g., MUC1)

To understand the mechanism of action and to guide the design of more potent anti-cancer agents, researchers have employed computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies. The oncoprotein Mucin 1 (MUC1) is a significant target in cancer therapy, particularly in breast cancer.

A study focused on novel this compound-5-carboxylic acid derivatives investigated their binding modes with MUC1 through molecular docking analysis. researchgate.netnih.gov The results of these in silico studies helped to rationalize the observed in vitro anti-breast cancer activity. researchgate.net The study suggested that compounds 1 and 3d , which showed high potency against MDA-MB-231 cells, could be effective inhibitors of the MUC1 oncoprotein. researchgate.netnih.gov Molecular docking analyses of these compounds with the MUC1 protein revealed potential binding interactions that could account for their inhibitory activity. researchgate.net QSAR studies were also performed to determine the physicochemical properties of the synthesized compounds that are crucial for their biological activity. researchgate.netnih.gov Such computational studies are valuable for the structure-based design of novel and more effective MUC1 inhibitors. researchgate.net

Antimicrobial and Antifungal Properties

Thiazole derivatives, including those based on the this compound core, are recognized for their broad-spectrum antimicrobial and antifungal activities. researchgate.netnih.gov The presence of nitrogen and sulfur atoms in the thiazole ring contributes significantly to their biological activity. analis.com.my These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. analis.com.mymdpi.com

The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, may facilitate their penetration into the cell membranes of microorganisms, leading to inhibitory effects. mdpi.com A variety of this compound derivatives have been synthesized and evaluated for their antimicrobial potential. For instance, a series of 2,4,5-trisubstituted thiazole derivatives showed promising antibacterial activity against S. aureus, B. subtilis, and B. cereus, and moderate antifungal activity against C. albicans. kau.edu.sa Another study reported that certain 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-ones exhibited mild antibacterial activity but good antifungal activity. nih.gov

| Compound Series | Target Organisms | Observed Activity | Reference |

| 2,4,5-Trisubstituted Thiazoles | S. aureus, B. subtilis, B. cereus, C. albicans | Broad-spectrum antibacterial and moderate antifungal | kau.edu.sa |

| 3-Aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-ones | Bacteria and Fungi | Mild antibacterial and good antifungal | nih.gov |

| 5-Acetyl-4-methylthiazole derivatives | S. aureus, S. typhi, C. albicans | Active on both MIC and 2 x MIC values | analis.com.my |

| 2-Amino-4-methylthiazole (B167648) analogs | Gram-positive and Gram-negative bacteria, Fungi | Excellent antimicrobial activity | nih.gov |

Modes of Antimicrobial Action (e.g., Salt Tolerance, Time-Killing Kinetics, Crystal Violet Uptake, Leakage of Absorbing Materials)

To elucidate the mechanisms by which this compound derivatives exert their antimicrobial effects, several studies have investigated their modes of action. These investigations have focused on the compounds' impact on bacterial cell integrity and viability over time.

A study on 5-acetyl-4-methylthiazole derivatives explored their mode of action against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. analis.com.my The following assays were performed:

Salt Tolerance Assay: This assay assesses the ability of the compounds to affect the bacteria's capacity to survive in high-salt conditions, which can indicate damage to the cell envelope. The study found that the most active compound, T3 , significantly reduced the number of surviving colonies of S. aureus, S. typhi, and C. albicans in a high-salt medium. analis.com.my

Time-Killing Kinetics Assay: This assay determines the rate at which the antimicrobial agent kills the microbes. The results from this assay help to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. analis.com.my

Crystal Violet (CV) Uptake Assay: This assay measures the permeability of the bacterial cell membrane. An increase in CV uptake indicates that the membrane has been compromised. The derivative T3 showed the highest percentage of CV uptake against all tested microbial strains, indicating significant membrane disruption. analis.com.my

Leakage of 260/280 nm Absorbing Materials: The leakage of intracellular components, such as nucleic acids and proteins, which absorb light at 260 nm and 280 nm respectively, is a clear indicator of cell membrane damage. This assay provides further evidence of membrane-disrupting activity. analis.com.my

Another mode of action identified for 2-amino-4-methylthiazole analogues is the inhibition of GlcN-6-P synthase, an essential enzyme in the biosynthesis of the bacterial cell wall. nih.gov Microscopic investigation of a particularly potent analogue revealed cell wall lysis and rapid bactericidal activity through the disruption of the bacterial membrane. nih.gov

Anti-inflammatory Activities

The thiazole nucleus is a common feature in various anti-inflammatory drugs. researchgate.net Consequently, numerous this compound derivatives have been synthesized and evaluated for their anti-inflammatory potential. These compounds have shown promise in preclinical models of inflammation.

One study evaluated the anti-inflammatory potential of new thiazolyl-1,3,4-oxadiazolines and 5-carboxyethyl-2-hydrazon-4-methyl-thiazoles in a rat model of acute inflammation induced by turpentine (B1165885) oil. researchgate.net Several of the tested compounds demonstrated a significant anti-inflammatory effect, comparable to the standard drug diclofenac, by reducing the systemic acute phase response, including neutrophil count and phagocytic activity. researchgate.net

Another series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity. mdpi.comnih.gov Some of these compounds exhibited moderate to good anti-inflammatory activity, with some even showing better activity than the reference drug indomethacin. mdpi.comnih.gov The study of structure-activity relationships revealed that the hydrophobic character of the substituent on the benzylidene ring significantly influenced the anti-inflammatory activity. mdpi.com Further investigation into the mechanism of action identified COX-1 as the main molecular target for these compounds' anti-inflammatory effects. nih.gov

Additionally, a newly developed thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, demonstrated anti-inflammatory effects in a model of type 2 diabetes by attenuating pro-inflammatory cytokines. nih.gov Similarly, other synthesized this compound derivatives have shown greater effectiveness in protein denaturation inhibition assays compared to diclofenac, indicating their potential as potent anti-inflammatory agents. rsc.org

Anti-diabetic Activities

Thiazole-containing compounds, such as the drugs rosiglitazone (B1679542) and pioglitazone, are known for their effectiveness in managing elevated blood sugar levels. rjptonline.org This has spurred research into novel this compound derivatives as potential anti-diabetic agents.

Several studies have demonstrated the anti-diabetic potential of this class of compounds. For instance, certain this compound derivatives have been shown to be more effective than the standard drug acarbose (B1664774) in α-amylase inhibitory assays, a key mechanism for controlling post-prandial hyperglycemia. rsc.org In a study on streptozotocin-induced diabetic rats, a newly developed thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, was found to ameliorate hyperglycemia, improve insulin (B600854) sensitivity, and normalize lipid profiles. nih.gov The anti-diabetic effects were attributed to the compound's antioxidant and anti-inflammatory properties. nih.gov

Neuroprotective Potentials and Neurodegenerative Therapynih.gov

Derivatives of this compound (MZ) have emerged as a promising class of neuroprotective agents. acs.orgnih.govresearchgate.net Research into these compounds is largely based on the activity of a lead pharmacophore known for its neuroprotective effects, partly through the potentiation of GABA-A receptors. acs.orgnih.govresearchgate.net The therapeutic potential of these derivatives is being explored for neurodegenerative disorders such as Alzheimer's disease, where neuronal loss from excitotoxicity and oxidative stress is a key pathological feature. acs.orgnih.gov

GABAA Receptor Potentiationnih.gov

The neuroprotective effects of certain this compound derivatives are closely linked to their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. acs.org The well-studied compound clomethiazole (B1669219) (CMZ), a this compound-containing agent, exemplifies this mechanism. acs.orgnih.gov CMZ potentiates the function of GABA, enhancing inhibitory neurotransmission and thereby attenuating the excessive neuronal stimulation known as excitotoxicity. acs.org

Key aspects of this potentiation include:

GABA and Muscimol (B1676869) Agonism: CMZ has been shown to enhance the agonistic effects of both GABA and muscimol at the GABA-A receptor without altering the levels of GABA itself. acs.org

Direct Agonist Activity: At higher concentrations (e.g., 30 μM), which are about 100 times those needed for GABA potentiation, CMZ can act as a direct agonist of the GABA-A receptor. acs.org

Chloride Channel Modulation: The compound also opens neuronal calcium-dependent chloride channels, which further enhances inhibitory signals in the brain. acs.org

The sedative, hypnotic, and anticonvulsant properties observed in many thiazole derivatives are indicative of this GABA-mimetic activity. acs.org The mechanism of neuroprotection for several MZ derivatives was investigated using the GABA-A receptor channel blocker picrotoxin, which confirmed that their protective effects are mediated, at least in part, through this receptor pathway. acs.org

Protection Against Oxygen-Glucose Deprivation and Excitotoxicitynih.gov

A critical measure of neuroprotective potential is the ability of a compound to protect neurons from damage induced by conditions that mimic stroke or ischemia. acs.org Oxygen-glucose deprivation (OGD) serves as a comprehensive in-vitro model for such conditions, simulating ATP depletion, glutamate (B1630785) release, NMDA receptor overstimulation, and oxidative stress. acs.org

Several this compound derivatives have been synthesized and tested for their ability to protect primary neurons against OGD and NMDA-induced excitotoxicity. acs.orgnih.govresearchgate.net Clomethiazole (CMZ) consistently demonstrates protection in these models. acs.orgnih.gov Studies on newer derivatives have shown varied but promising results. For instance, simple 5-ethyl-4-methylthiazole (B1294845) derivatives maintained neuroprotective efficacy comparable to CMZ. acs.org In contrast, substitutions on the phenyl ring of (4-methylthiazol-5-yl)(phenyl)methanol derivatives tended to reduce efficacy. acs.org However, O-alkylation of some derivatives led to improved neuroprotection. acs.org

The data below summarizes the neuroprotective efficacy of selected this compound derivatives against oxygen-glucose deprivation in primary neuron cultures.

| Compound | Derivative Class | Neuroprotective Efficacy vs. OGD (% Protection at 10µM) |

|---|---|---|

| Clomethiazole (CMZ) | Reference Compound | ~60-70% |

| 5-ethyl-4-methylthiazole (22) | Simple Alkyl Derivative | Comparable to CMZ |

| 5-ethyl-4-methylthiazole (23) | Simple Alkyl Derivative | Comparable to CMZ |

| (4-methylthiazol-5-yl)(phenyl)methanol (2) | Phenylmethanol Derivative | Lower than CMZ |

| (4-chlorophenyl)(4-methylthiazol-5-yl)methanol (6a) | Substituted Phenylmethanol | Significantly Reduced |

| (4-methoxyphenyl)(4-methylthiazol-5-yl)methanol (6b) | Substituted Phenylmethanol | Significantly Reduced |

| 5-(1-ethoxyethyl)-4-methylthiazole (38) | O-alkylated Derivative | Improved vs. parent alcohol (2) |

| 5-(1-propoxyethyl)-4-methylthiazole (41) | O-alkylated Derivative | Improved vs. parent alcohol (2) |

Enzyme Mimicry and Catalytic Biologyuga.edusigmaaldrich.comacs.orgsemanticscholar.org

The thiazole ring is a core structural feature of thiamine (B1217682) (vitamin B1), and its reactivity is central to many biochemical transformations. guidechem.com This has inspired the use of this compound derivatives in creating artificial enzymes or catalysts that mimic the function of their natural counterparts.

Functional Mimics of Thiamine-Diphosphate-Dependent Enzymes (e.g., Pyruvate (B1213749) Oxidase)uga.edusigmaaldrich.comacs.orgsemanticscholar.org

Thiamine diphosphate (B83284) (ThDP) is an essential coenzyme for a class of enzymes that catalyze the decarboxylation of α-keto acids, a critical step in carbohydrate metabolism. guidechem.com The catalytic activity of ThDP relies on the ability of the C2 carbon on its thiazolium ring to be deprotonated, forming a reactive ylide. guidechem.com This ylide is the key to the catalytic cycle of enzymes like pyruvate oxidase, pyruvate decarboxylase, and transketolase. guidechem.com

This compound has been utilized in the synthesis of "catalytic dendrophanes," which are designed as functional mimics of the ThDP-dependent enzyme pyruvate oxidase. These synthetic molecules incorporate the thiazolium moiety, derived from this compound, into a larger scaffold that provides a microenvironment conducive to catalysis, similar to the active site of a natural enzyme.

The principle behind this mimicry is based on recreating the essential catalytic features of the thiamine diphosphate coenzyme.

| Component | Role in Natural ThDP-Dependent Enzymes | Mimicry in this compound-Based Systems |

|---|---|---|

| Thiazolium Ring | The core catalytic group of the ThDP coenzyme. guidechem.com | Provided by this compound derivatives, which are quaternized to form the active thiazolium salt. |

| C2-H Acidity | The proton at the C2 position is acidic, allowing for the formation of a nucleophilic ylide/carbanion upon deprotonation. guidechem.com | Synthetic thiazolium salts derived from this compound also possess an acidic C2-H, enabling the formation of the catalytic ylide. |

| Enzyme Active Site | Provides a specific environment (hydrophobic domains, basic residues) to facilitate ylide formation and stabilize reaction intermediates. | Dendrimeric or polymeric scaffolds ("dendrophanes") create a hydrophobic binding domain and can be modified with basic groups to promote catalysis. |

| Catalytic Reaction | Catalyzes reactions such as the decarboxylation of pyruvate. guidechem.com | The synthetic mimics catalyze analogous reactions, such as the benzoin (B196080) condensation, at significantly accelerated rates compared to the coenzyme mimic alone. |

By embedding thiazolium units, derived from this compound, within these larger structures, researchers have successfully created artificial enzymes that can catalyze reactions like the benzoin condensation thousands of times faster than the thiazolium salt by itself. This demonstrates the viability of using this compound as a foundational block for building complex catalytic systems that mimic the function of vital metabolic enzymes.

Biological Significance and Metabolomic Studies

Occurrence as Bacterial Metabolite